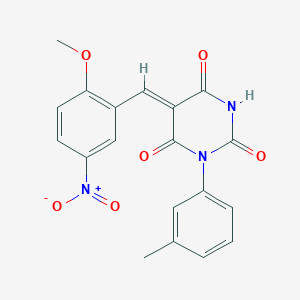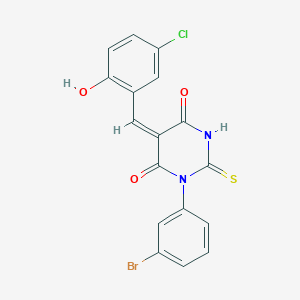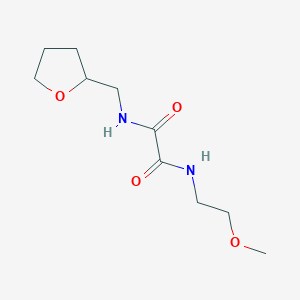
N-(4-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorofenil)-2-metil-4-(2-metilfenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxamida es un compuesto orgánico complejo que pertenece a la clase de las hexahidroquinolinas. Estos compuestos son conocidos por sus diversas actividades biológicas y aplicaciones potenciales en química medicinal. La presencia de grupos flúor y metilo en su estructura puede influir significativamente en sus propiedades químicas y actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(4-fluorofenil)-2-metil-4-(2-metilfenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxamida generalmente implica reacciones orgánicas de varios pasos. Un método común es la síntesis de Hantzsch, que implica la condensación de un aldehído, un éster β-ceto y una amina en condiciones ácidas. La reacción generalmente se lleva a cabo en un disolvente como etanol o ácido acético, y la temperatura se mantiene entre 60-80°C para facilitar la reacción.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar el uso de reactores automatizados y sistemas de flujo continuo para garantizar una calidad y un rendimiento consistentes. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia de la síntesis. Los pasos de purificación como la recristalización o la cromatografía se emplean para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(4-fluorofenil)-2-metil-4-(2-metilfenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo para formar los derivados de quinolina correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio pueden convertir el grupo carbonilo en un alcohol.
Sustitución: Las reacciones de halogenación o nitración pueden introducir grupos funcionales adicionales en los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Halogenación usando bromo o cloro en presencia de un catalizador como cloruro de hierro(III).
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de quinolina sustituidos, alcoholes y compuestos halogenados, dependiendo de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
N-(4-fluorofenil)-2-metil-4-(2-metilfenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxamida tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su posible uso como agente farmacéutico debido a su estructura química única y su actividad biológica.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(4-fluorofenil)-2-metil-4-(2-metilfenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxamida implica su interacción con objetivos moleculares específicos en los sistemas biológicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. La presencia de grupos flúor y metilo puede mejorar su afinidad de unión y selectividad para ciertos objetivos, lo que la convierte en una candidata prometedora para el desarrollo de fármacos.
Comparación Con Compuestos Similares
Compuestos similares
- N-(3-cloro-2-metilfenil)-4-(4-fluorofenil)-1,3-tiazol-2-amina
- N-(4-fluorofenil)-2-metil-N-[1-(2-feniletil)piperidin-4-il]propanamida
Singularidad
En comparación con compuestos similares, N-(4-fluorofenil)-2-metil-4-(2-metilfenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxamida se destaca por su estructura central única de hexahidroquinolina, que confiere propiedades químicas y biológicas distintas. La combinación de grupos flúor y metilo mejora aún más su potencial para interacciones específicas con objetivos biológicos, lo que la convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C24H23FN2O2 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H23FN2O2/c1-14-6-3-4-7-18(14)22-21(24(29)27-17-12-10-16(25)11-13-17)15(2)26-19-8-5-9-20(28)23(19)22/h3-4,6-7,10-13,22,26H,5,8-9H2,1-2H3,(H,27,29) |
Clave InChI |
FGDMJQHBTHUDPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=CC=C(C=C4)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-Morpholinyl)propyl]-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide](/img/structure/B11646417.png)

![4-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11646434.png)

![Propan-2-yl 2-[(cyclohexylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11646447.png)


![(6Z)-6-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646464.png)
![3,5-diethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11646466.png)
![propyl {[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11646474.png)
![2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-1-phenylethanone](/img/structure/B11646482.png)
![N-(4-{[(3,4-dichlorophenyl)carbonyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B11646484.png)
![pentyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11646491.png)

